3,4,5,6-Tetrahydro-2-pyrimidinethiol

説明

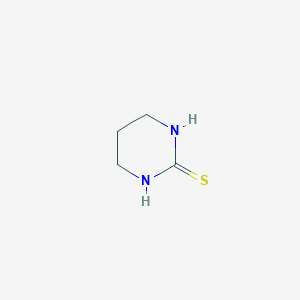

3,4,5,6-Tetrahydro-2-pyrimidinethiol (THP), also known as Propylenethiourea (PTU), is a heterocyclic thiourea derivative with the empirical formula C₄H₈N₂S and a molecular weight of 116.18 g/mol . Its CAS registry number is 2055-46-1, and it is characterized by a six-membered tetrahydro-pyrimidine ring with a thione (-S) group at the 2-position. Key properties include:

- Purity: ≥99% in commercial grades

- Melting Point: 210–212°C

- Hazards: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

THP is utilized in polymerization catalysis (e.g., for ε-caprolactone and δ-valerolactone) and serves as a reference standard in chromatographic methods (e.g., EPA Method 509) for detecting thiourea derivatives in environmental and food samples .

作用機序

Target of Action

It is known to be a reactant in the preparation of aryl substituted heterocycles .

Mode of Action

It is used as a reactant in the synthesis of aryl substituted heterocycles , suggesting that it may interact with other compounds to form complex structures.

Result of Action

As a reactant in the preparation of aryl substituted heterocycles , it likely contributes to the properties of these complex structures.

生物活性

3,4,5,6-Tetrahydro-2-pyrimidinethiol is a sulfur-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a pyrimidine ring with a thiol group. Its structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyrimidine derivatives, compounds similar to this compound showed promising antibacterial and antifungal activities. Specifically:

- Antibacterial Activity : Compounds derived from pyrimidinethiol structures demonstrated effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Antifungal Activity : The compound also displayed antifungal properties against Candida albicans and other fungal pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strains Tested | Antifungal Strains Tested | Activity Level |

|---|---|---|---|

| This compound | E. coli, S. aureus | C. albicans | Moderate |

| Related Pyrimidine Derivative | E. coli, S. aureus | C. albicans, Aspergillus | High |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. The compound was found to exhibit significant antioxidant effects comparable to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 72 | 65 |

| Ascorbic Acid | 85 | 80 |

Anticancer Activity

Emerging studies have suggested that this compound may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Case Study Insights

A notable case study examined the effects of this compound on cancer cell proliferation. The results indicated a dose-dependent inhibition of cell growth:

- HeLa Cells : A significant reduction in viability was observed at concentrations above 50 µM.

- MCF-7 Cells : Similar effects were noted with IC50 values around 40 µM.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : The thiol group may interact with enzymes critical for microbial survival or cancer cell metabolism.

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

化学反応の分析

Formation of Thiazolo[3,2-a]pyrimidines

Reaction with bromomalonitrile in ethanol under basic conditions produces thiazolo[3,2-a]pyrimidines :

-

Conditions : Bromomalonitrile (0.1 mol) is added to 3,4,5,6-tetrahydro-2-pyrimidinethiol (0.1 mol) in ethanol with NaOH (room temperature, 24 hours).

-

Product : Thiazolo[3,2-a]pyrimidine-2-carbonitrile (45% yield).

-

Characterization :

Multicomponent Reactions with Aldehydes and Ethyl Chloroacetate

The compound undergoes multicomponent reactions to form isothiazolo[2,3-a]pyrimidin-3(5H)-one derivatives :

-

Conditions : Reacted with ethyl chloroacetate (0.012 mol) and aromatic aldehydes (0.01 mol) in acetic acid with NaOAc (reflux, 5–7 hours).

-

Products : 10 derivatives (3a–3j) with yields ranging from 54% to 82% (Table 1).

Table 1. Derivatives of 2-[(Z)-1-(Aryl)]-6,7-dihydro-2H-isothiazolo[2,3-a]pyrimidin-3(5H)-one

| Compound | R-Substituent | Yield (%) | M.P. (°C) | Reaction Time (h) |

|---|---|---|---|---|

| 3a | C₆H₅ | 82 | 140–141 | 7 |

| 3b | 2-OH-C₆H₄ | 73 | 262–263 | 5 |

| 3c | 4-CH₃-C₆H₄ | 68 | 171–172 | 4 |

| 3d | 3-OCH₃-C₆H₄ | 76 | 142–143 | 6 |

| 3e | 3-Br-C₆H₄ | 63 | 178–179 | 6 |

Key Spectral Data for 3a :

Reaction with Dihaloalkanes

The thiol group reacts with 1,2-dibromoethane to form bicyclic thiazolo derivatives :

-

Conditions : this compound (50 mmol) reacts with 1,2-dibromoethane (50 mmol) in ethanol with Na₂CO₃ (70°C, 15 hours).

-

Product : Thiazolo[3,2-a]pyrimidine derivative (69% yield).

-

Characterization :

Coordination Chemistry with Halogens

The compound forms iodine-rich complexes in the presence of hydroiodic acid and di-iodine :

Q & A

Basic Research Questions

Q. What analytical techniques are suitable for characterizing 3,4,5,6-Tetrahydro-2-pyrimidinethiol, and how should they be applied?

- Methodological Answer :

- Melting Point Analysis : The compound exhibits a melting point of 210–212°C, which serves as a critical identifier for purity and structural integrity .

- Chromatography : High-performance liquid chromatography (HPLC) with atmospheric pressure chemical ionization (APCI) or gas chromatography-mass spectrometry (GC-MS) can detect trace impurities or degradation products, as demonstrated in studies on related thiourea derivatives .

- Spectroscopy : Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy should be used to confirm the thiol (-SH) and pyrimidine ring functionalities. The SMILES string (S=C1NCCCN1) and InChI key (NVHNGVXBCWYLFA-UHFFFAOYSA) provided in literature can guide spectral interpretation .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Solvent Systems : Dissolve the compound in ethyl acetate containing 0.1% w/v dithiothreitol (DTT) to prevent oxidation of the thiol group, as validated in certified reference materials .

- Storage Conditions : Store at room temperature in amber vials under inert gas (e.g., argon) to minimize photodegradation and moisture absorption .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in toxicological data for this compound and its analogs?

- Methodological Answer :

- In Vitro Models : Use primary neuronal or skeletal muscle cell cultures to assess neurotoxic effects, as applied in studies on structurally similar dithiocarbamate pesticides .

- Comparative Dose-Response Studies : Evaluate the compound’s toxicity across multiple species (e.g., rodents vs. human cell lines) to address interspecies variability. Include controls for metabolic activation (e.g., S9 liver fractions) .

Q. How can trace levels of this compound be accurately quantified in environmental matrices (e.g., water, soil)?

- Methodological Answer :

- Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices. Pre-concentrate samples via nitrogen evaporation .

- Internal Standards : Use deuterated analogs (e.g., ethylene thiourea-d4) or structurally similar surrogates (e.g., 4-methylimidazolidine-2-thione) to correct for matrix effects in GC-MS or HPLC analyses .

Q. What mechanistic insights support the use of this compound in polymerization catalysis?

- Methodological Answer :

- Kinetic Studies : Monitor copolymerization reactions (e.g., ε-caprolactone with δ-valerolactone) using size-exclusion chromatography (SEC) to determine the compound’s role as a chain-transfer agent or ligand .

- Spectroscopic Probes : Conduct in situ Raman spectroscopy to track thiol group reactivity during initiation or termination steps .

Q. How do structural modifications of this compound influence its reactivity in synthetic applications?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to predict the electronic effects of substituents on the pyrimidine ring (e.g., electron-withdrawing groups enhancing thiol acidity) .

- Synthetic Derivatives : Synthesize analogs (e.g., 3,4,5,6-tetrahydrophthalimidomethylchrysanthemate) and compare their reactivity in cross-coupling or oxidation reactions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility parameters for this compound?

- Methodological Answer :

- Replicate Conditions : Standardize solvent systems (e.g., ethyl acetate with 0.1% DTT) and temperatures across studies to isolate solvent effects .

- Phase Solubility Diagrams : Construct ternary phase diagrams using techniques like the Higuchi-Shake Flask method to quantify solubility limits under controlled pH and ionic strength .

類似化合物との比較

Comparison with Structural and Functional Analogs

Ethylene Thiourea (ETU)

Ethylene Thiourea (ETU) , a five-membered imidazolidine-2-thione (C₃H₆N₂S, MW: 102.16 g/mol), shares functional similarities with THP but differs structurally:

Key Differences :

- Solubility : THP is often prepared in ethyl acetate with 0.1% DTT for stability , while ETU’s smaller structure allows higher aqueous solubility.

- Toxicity: Both compounds are toxic, but ETU is a known thyroid disruptor and suspected carcinogen , whereas THP’s toxicity profile emphasizes respiratory and dermal irritation .

4-Methylimidazolidine-2-thione

This analog (C₄H₈N₂S, MW: 116.18 g/mol) shares THP’s molecular weight but features a methyl-substituted imidazolidine ring:

Functional Contrast :

- THP’s unsubstituted ring enhances its catalytic versatility in polymer chemistry , while methyl substitution in 4-Methylimidazolidine-2-thione may alter metabolic pathways in biological systems.

Thiourea (NH₂CSNH₂)

Thiourea (MW: 76.12 g/mol), the simplest thiourea derivative, lacks a cyclic structure:

Stability : THP’s cyclic structure confers greater thermal stability compared to linear thiourea, making it suitable for high-temperature catalytic processes .

Analytical Chemistry

- THP is used in GC/NPD Method 509 alongside ETU and 4-Methylimidazolidine-2-thione at varying concentrations (10–1000 ng/mL) to calibrate sensitivity thresholds for thiourea derivatives .

- HPLC-APCI-MS methods employ THP as a reference for detecting dithiocarbamate metabolites in food matrices .

Polymer Science

- THP acts as a co-catalyst with yttrium chloride for the polymerization of lactones, achieving high monomer conversion rates (>90%) .

Toxicology

- THP’s lower acute toxicity compared to ETU (LD₅₀ > 500 mg/kg in rodents) suggests preferential use in industrial settings .

特性

IUPAC Name |

1,3-diazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHNGVXBCWYLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062156 | |

| Record name | Tetrahydropyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055-46-1 | |

| Record name | Tetrahydropyrimidine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylenethiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propylenethiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydropyrimidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrahydropyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclic propylene thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3BTD5L7BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。